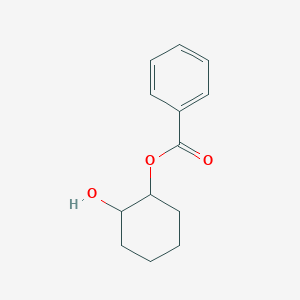

Benzoic acid 2-hydroxycyclohexyl ester

Description

Benzoic acid 2-hydroxycyclohexyl ester is an ester derivative of benzoic acid, where the hydroxyl group is located on the cyclohexyl moiety at the 2-position. The esterification involves the carboxylic acid group of benzoic acid and the hydroxyl group of 2-hydroxycyclohexanol, resulting in a molecular formula likely close to C₁₃H₁₆O₃ (estimated molecular weight: ~220.26 g/mol). Such esters are typically studied for applications in pharmaceuticals, cosmetics, or polymer additives due to their solubility and stability profiles .

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

(2-hydroxycyclohexyl) benzoate |

InChI |

InChI=1S/C13H16O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2 |

InChI Key |

CIBMJUAZBFVYAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)O)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Molecular Data of Benzoic Acid Esters

Key Comparisons:

Substituent Effects on Polarity: The 2-hydroxycyclohexyl ester (hypothetical) would exhibit higher polarity than its non-hydroxylated counterpart (cyclohexyl benzoate, 204.26 g/mol) due to the hydroxyl group, enhancing water solubility and hydrogen-bonding capacity . In contrast, 2-ethylhexyl benzoate (250.33 g/mol) has a lipophilic branched chain, making it suitable for use as a plasticizer or in cosmetic formulations .

Biological Activity :

- Ethyl salicylate (166.17 g/mol), a salicylate derivative, demonstrates anti-diabetic and antioxidant properties, attributed to the hydroxyl group on the aromatic ring . The hydroxyl on the cyclohexyl moiety in the target compound may alter metabolic pathways compared to salicylates.

Synthetic Methods :

- Microwave-assisted DCC coupling (as described in ) is effective for synthesizing benzoic acid amides and esters, suggesting a viable route for producing 2-hydroxycyclohexyl esters under controlled conditions .

Regulatory and Safety Profiles: Phthalate esters like bis(2-ethylhexyl) phthalate (390.56 g/mol) are regulated due to toxicity concerns, but monoesters like 2-ethylhexyl benzoate face fewer restrictions . The hydroxyl group in 2-hydroxycyclohexyl benzoate may improve biodegradability, reducing environmental persistence.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an oxonium ion intermediate, followed by deprotonation to yield the ester and water. Typical conditions involve refluxing equimolar amounts of 2-hydroxycyclohexanol and benzoic acid in methanol or toluene, with catalytic sulfuric acid (3–5% v/v) at 80–100°C for 8–12 hours. The choice of solvent is critical: methanol enhances proton availability, while toluene facilitates azeotropic removal of water, shifting equilibrium toward product formation.

Purification and Yield Optimization

Post-reaction purification involves neutralization with aqueous sodium bicarbonate (NaHCO₃) to quench residual acid, followed by liquid-liquid extraction using ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the ester from unreacted starting materials and diastereomers. Yields typically range from 70% to 85%, contingent on stoichiometric precision and water removal efficiency.

Acyl Chloride-Based Synthesis

An alternative route employs benzoyl chloride and 2-hydroxycyclohexanol under basic conditions, bypassing equilibrium limitations inherent to acid-catalyzed esterification. This method is favored for its rapid kinetics and high conversion rates.

Protocol and Reagent Considerations

In anhydrous dichloromethane (DCM), 2-hydroxycyclohexanol reacts with benzoyl chloride in a 1:1.2 molar ratio, mediated by triethylamine (Et₃N) or pyridine to scavenge HCl. The reaction proceeds at 0–25°C over 2–4 hours, achieving near-quantitative yields. Excess acyl chloride ensures complete alcohol consumption, while rigorous exclusion of moisture prevents hydrolysis.

Workup and Scalability

The crude product is washed sequentially with dilute HCl (to remove amines), water, and brine before drying over anhydrous sodium sulfate (Na₂SO₄). Rotary evaporation affords the ester, which is further purified via recrystallization from ethanol/water mixtures. Industrial-scale adaptations replace DCM with toluene and utilize continuous-flow reactors to enhance safety and throughput.

Titanium-Based Catalytic Esterification

Emerging methodologies exploit titanium(IV) alkoxides, such as tetraisopropyl titanate, as Lewis acid catalysts. These systems operate at elevated temperatures (190–230°C) and are particularly effective for sterically hindered alcohols like 2-hydroxycyclohexanol.

Process Design and Kinetics

In a representative procedure, 2-hydroxycyclohexanol and benzoic acid (1.6:1 molar ratio) are heated to 165°C under nitrogen, followed by catalyst introduction (0.5–1.0 wt%). Subsequent heating to 215°C for 4–5 hours drives esterification to completion, as evidenced by acid values below 0.2 mg KOH/g. Titanium catalysts enhance reaction rates by polarizing the carbonyl group and stabilizing tetrahedral intermediates.

Dealcoholization and Refining

Post-reaction, excess alcohol is removed via vacuum distillation (−0.085 to −0.090 MPa) at 185–210°C. Neutralization with 3% NaOH at 95–100°C eliminates residual acid, while activated carbon (1–2 wt%) and diatomite filtration decolorize the product. This method achieves >98% purity and is scalable to multi-ton batches.

Comparative Analysis of Methodologies

The table below evaluates key parameters across the three primary synthesis routes:

| Parameter | Acid-Catalyzed | Acyl Chloride | Titanium Catalyst |

|---|---|---|---|

| Reaction Time (h) | 8–12 | 2–4 | 4–5 |

| Temperature (°C) | 80–100 | 0–25 | 190–230 |

| Yield (%) | 70–85 | 90–95 | 95–98 |

| Purity (%) | 92–95 | 97–99 | 98–99.7 |

| Catalyst Loading | 3–5% H₂SO₄ | 1.2 eq Et₃N | 0.5–1.0 wt% |

| Environmental Impact | Moderate (acid waste) | Low (HCl neutralization) | Low (reusable catalyst) |

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

-

¹H NMR : Ester carbonyl protons resonate at δ 8.0–8.2 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.2–2.5 ppm.

-

FT-IR : Strong absorption at 1720–1740 cm⁻¹ confirms C=O stretching, with absence of broad O-H stretches (2500–3300 cm⁻¹).

-

HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve esters from hydroxylated byproducts, ensuring >99% purity .

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing benzoic acid 2-hydroxycyclohexyl ester in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification between 2-hydroxycyclohexanol and benzoyl chloride under acidic catalysis. Key steps include:

Reagent Preparation : Use anhydrous conditions to avoid side reactions (e.g., hydrolysis of benzoyl chloride).

Catalysis : Employ concentrated sulfuric acid or p-toluenesulfonic acid to accelerate the reaction .

Purification : Isolate the ester via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography to remove unreacted starting materials .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize molar ratios (typically 1:1.2 for alcohol:acyl chloride) to maximize yield.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR can confirm ester formation (e.g., disappearance of hydroxyl proton at ~5 ppm in 2-hydroxycyclohexanol and appearance of ester carbonyl proton at ~8 ppm). 13C NMR identifies the carbonyl carbon at ~165-170 ppm .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Look for ester C=O stretching at ~1720 cm⁻¹ and hydroxyl (OH) absence to confirm complete esterification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 235.12 for C13H16O3) .

Advanced Research Questions

Q. How can researchers assess the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures (e.g., 150–300°C) to identify decomposition thresholds. Similar esters show 5% mass loss at ~180°C, indicating thermal instability .

- Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic peaks corresponding to phase transitions or degradation. For example, a sharp endotherm at ~90°C may indicate melting, while exotherms above 200°C suggest oxidative decomposition .

- Reactivity Studies : Expose the compound to strong oxidizers (e.g., KMnO4) to assess stability; benzoic acid esters often form CO2 and water under aggressive oxidation .

Q. What strategies resolve contradictory data in biological activity studies of this compound?

- Methodological Answer :

- Orthogonal Assays : Combine disc diffusion (qualitative) and microbroth dilution (quantitative) to cross-validate antimicrobial activity. For example, discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from solvent interference (e.g., DMSO toxicity) .

- Control Experiments : Test the ester against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains alongside reference antibiotics (e.g., ampicillin) to normalize results .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance in dose-response curves, ensuring sample sizes ≥3 replicates.

Q. What mechanistic considerations govern the hydrolysis of this compound in aqueous versus non-aqueous systems?

- Methodological Answer :

- Aqueous Hydrolysis : Base-catalyzed (e.g., NaOH) via nucleophilic attack on the carbonyl carbon, yielding 2-hydroxycyclohexanol and benzoate ions. Follow pseudo-first-order kinetics under excess OH− .

- Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, accelerating cleavage. Use 1H NMR to track proton shifts in the cyclohexanol product .

- Solvent Effects : In non-polar solvents (e.g., toluene), hydrolysis is negligible; polar aprotic solvents (e.g., DMF) may stabilize transition states .

Safety and Handling Protocols

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if dust is generated .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Avoid open flames due to potential decomposition vapors .

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) and moisture to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.